![molecular formula C16H10Cl2N2O3 B438007 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 220986-43-6](/img/structure/B438007.png)
2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C16H10Cl2N2O3 and its molecular weight is 349.2g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystallography
The synthesis of similar compounds often involves multicomponent reactions that yield high product diversity. For example, a study describes the crystal structure of a closely related compound, highlighting its synthesis via the reaction of 4-hydroxycoumarin and dichlorobenzylidenemalononitrile, facilitated by a catalyst. This method underscores the structural complexity and potential for diverse functional applications of these compounds in scientific research (Shi et al., 2004). Additionally, crystallographic analysis of similar pyran derivatives reveals unique conformational features, such as coplanar arrangements of the pyran rings, which are stabilized by intermolecular hydrogen bonds (Wang et al., 2005).
Optical and Electrical Properties
Research into the optical and electrical properties of pyranoquinoline derivatives demonstrates their potential in thin-film applications. Studies have shown that these compounds exhibit polycrystalline structures when synthesized in powder form, transitioning to nanocrystallites dispersed in an amorphous matrix upon thermal deposition. This transformation does not alter the chemical bonds, as confirmed by FTIR spectral measurements. The optical properties, determined through spectrophotometer measurements, suggest potential applications in photovoltaic devices (Zeyada et al., 2016a). Furthermore, the fabrication of organic–inorganic photodiodes using these derivatives has shown promising photovoltaic properties, indicating their suitability for use in such devices (Zeyada et al., 2016b).
Antibacterial and Antioxidant Activities
The antibacterial and antioxidant properties of pyran derivatives have been explored, with some compounds synthesized via green chemistry principles showing significant activity. For instance, derivatives synthesized using nano fluoroapatite doped with Si and Mg as a catalyst demonstrated excellent yields under green conditions, with certain compounds exhibiting potent antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antioxidant properties (Memar et al., 2020).
Eigenschaften
IUPAC Name |
2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-7-5-11-14(16(21)22-7)12(8(6-19)15(20)23-11)13-9(17)3-2-4-10(13)18/h2-5,12H,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSIOPAOBNTDFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)Cl)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


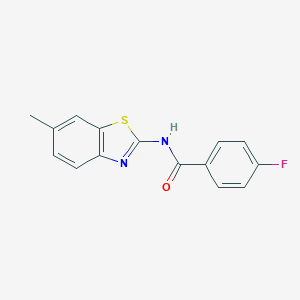
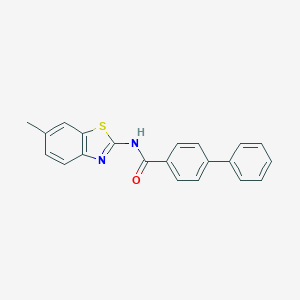
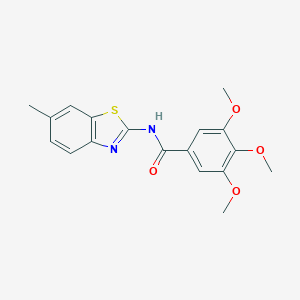

![4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-morpholine](/img/structure/B437979.png)
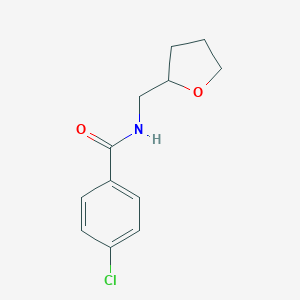
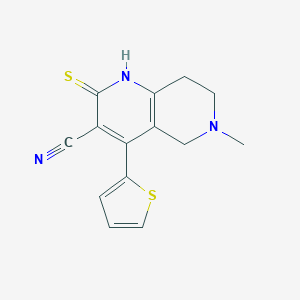
![4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B437994.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B437995.png)
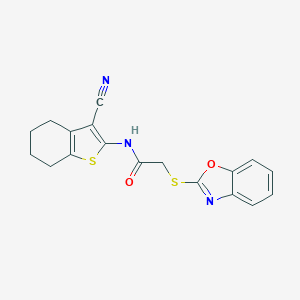
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B438014.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thien-2-ylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B438018.png)
